Topic: Properties and Synthetic Utility of 3-Chloro-2,5,6-trifluoro-4-pyridinamine (CAS 2693-57-4)
Topic: Properties and Synthetic Utility of 3-Chloro-2,5,6-trifluoro-4-pyridinamine (CAS 2693-57-4)
An In-depth Technical Guide to a Key Fluorinated Pyridine Intermediate
Executive Summary & Compound Identification
Researchers engaged in the synthesis of novel agrochemicals and pharmaceuticals frequently encounter fluorinated pyridines as indispensable structural motifs. These scaffolds impart unique electronic properties, enhance metabolic stability, and improve membrane permeability of the final active ingredients. This guide provides a detailed technical overview of a key heterocyclic intermediate.
Initial investigation into the compound "3-Chloro-2,5,6-trifluoro-4-pyridinol" under CAS number 2693-63-2 revealed a likely discrepancy in public chemical databases. The specified CAS number appears to be unassigned or erroneous. However, due to the close structural and numerical similarity, this guide will focus on the well-documented and commercially available compound 4-Amino-3-chloro-2,5,6-trifluoropyridine , also known as 3-Chloro-2,5,6-trifluoropyridin-4-amine, which is correctly assigned CAS Number 2693-57-4 .[1][2] This compound is a critical building block whose strategic functionalization allows for the development of more complex molecules.[2]
The pyridine ring, substituted with three fluorine atoms, a chlorine atom, and a reactive amino group, presents a unique electronic landscape. The strong electron-withdrawing nature of the halogen atoms renders the pyridine core highly electrophilic, while the amino group provides a site for nucleophilic reactions and further derivatization.[2]
Caption: Molecular structure of 4-Amino-3-chloro-2,5,6-trifluoropyridine.
Physicochemical and Spectroscopic Profile
The physical and chemical properties of a synthetic intermediate are critical for process development, determining appropriate reaction conditions, purification methods, and storage requirements. 4-Amino-3-chloro-2,5,6-trifluoropyridine is typically a solid at room temperature.[2]
Table 1: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 2693-57-4 | [1] |
| Molecular Formula | C₅H₂ClF₃N₂ | [1][2] |
| Molecular Weight | 182.53 g/mol | [1] |
| Appearance | Solid, Powder | [2] |
| Melting Point | 120-121 °C | [1] |
| Purity | Typically ≥98% | |
| InChI Key | IJGMBUFHHBUVNG-UHFFFAOYSA-N |
| Synonyms | 3-Chloro-2,5,6-trifluoropyridin-4-amine |[2] |
Spectroscopic Insights (Predicted)
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¹H NMR: A broad singlet or two distinct signals in the aromatic region, corresponding to the two protons of the amino group, would be expected. The chemical shift would be influenced by the solvent and concentration.
-
¹⁹F NMR: Three distinct signals would be anticipated, one for each fluorine atom at the C2, C5, and C6 positions. The coupling patterns (J-values) between these fluorine atoms and with the adjacent ring carbons would be complex but highly characteristic, providing unambiguous confirmation of the substitution pattern.
-
¹³C NMR: Five signals for the pyridine ring carbons would be present. The chemical shifts would be significantly influenced by the directly attached halogen atoms, with the C-F and C-Cl bonds causing large downfield shifts.
-
IR Spectroscopy: Characteristic peaks would include N-H stretching vibrations for the primary amine (around 3300-3500 cm⁻¹), C=N and C=C stretching vibrations for the pyridine ring (around 1400-1600 cm⁻¹), and strong C-F and C-Cl stretching bands in the fingerprint region (typically 1000-1400 cm⁻¹ and 600-800 cm⁻¹ respectively).
-
Mass Spectrometry (MS): The molecular ion peak (M+) would be observed at m/z 182, with a characteristic isotopic pattern (M+2) at approximately one-third the intensity of the M+ peak, confirming the presence of a single chlorine atom.
Synthesis and Reactivity: A Strategic Approach
The synthesis of 4-Amino-3-chloro-2,5,6-trifluoropyridine is a prime example of nucleophilic aromatic substitution (SNAAr) on a highly electron-deficient ring. The choice of starting material is critical for achieving high regioselectivity and yield.
Recommended Synthetic Protocol
The most direct and efficient pathway involves the selective amination of a tetrafluorinated pyridine precursor. The fluorine atom at the C4 position is the most activated towards nucleophilic attack due to the cumulative electron-withdrawing effects of the other halogens and the ring nitrogen.
Starting Material: 3-Chloro-2,4,5,6-tetrafluoropyridine (CAS 1735-84-8).[1] Reagent: Ammonia (aqueous or as ammonia gas in a suitable solvent).[1]
Step-by-Step Methodology:
-
Reactor Setup: A pressure-rated reactor equipped with a magnetic stirrer, thermocouple, and pressure gauge is charged with 3-Chloro-2,4,5,6-tetrafluoropyridine and a suitable solvent (e.g., ethanol, dioxane).
-
Reagent Addition: The reactor is sealed, and aqueous ammonia is introduced. The molar excess of ammonia is a key parameter to optimize for driving the reaction to completion while minimizing side reactions.
-
Reaction Conditions: The mixture is heated to a specified temperature (e.g., 50-80 °C). The reaction progress is monitored over time by a suitable analytical technique, such as GC-MS or HPLC, by analyzing aliquots for the disappearance of the starting material and the appearance of the product.
-
Workup and Isolation: Upon completion, the reactor is cooled to room temperature. The reaction mixture is transferred to a separatory funnel and diluted with water and an organic solvent (e.g., ethyl acetate). The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and filtered.
-
Purification: The solvent is removed under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford the final product as a crystalline solid.
Caption: A representative workflow for the synthesis of the target compound.
Core Reactivity Insights
-
Nucleophilic Substitution: The remaining fluorine atoms (C2, C5, C6) and the chlorine atom (C3) can be displaced by strong nucleophiles under more forcing conditions, allowing for sequential, site-selective functionalization.
-
Amino Group Derivatization: The primary amino group is a versatile handle for a wide range of chemical transformations, including diazotization (Sandmeyer-type reactions), acylation, alkylation, and formation of heterocyclic rings. This dual reactivity makes it a highly valuable intermediate in combinatorial chemistry and drug discovery.
Applications in Research and Development
The strategic placement of reactive sites on the 4-Amino-3-chloro-2,5,6-trifluoropyridine scaffold makes it a cornerstone intermediate for accessing complex molecular targets.
-
Agrochemicals: Many modern herbicides and insecticides utilize the fluorinated pyridine core.[3] The synthesis of these active ingredients often begins with a highly substituted pyridine like the one discussed.
-
Pharmaceuticals: The trifluoromethyl group is a well-known bioisostere for other functional groups and can significantly enhance the pharmacokinetic profile of a drug candidate. This intermediate serves as a precursor for compounds in oncology, neuroscience, and anti-infective research.[4]
-
Materials Science: The unique electronic properties imparted by the extensive halogenation can be exploited in the synthesis of specialty dyes and polymers.[2]
Safe Handling and Storage Protocol
As with any highly functionalized and reactive chemical, adherence to strict safety protocols is paramount. The following guidelines are synthesized from safety data sheets of structurally similar halogenated pyridines and represent best practices.
Table 2: Hazard Identification and Safety Precautions
| Category | Guideline | Justification & Source |
|---|---|---|
| GHS Classification (Anticipated) | Acute Toxicity (Oral), Skin Irritant, Serious Eye Irritant, Specific Target Organ Toxicity (Single Exposure). | Based on data for related compounds like 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine.[5][6] |
| Personal Protective Equipment (PPE) | Chemical-resistant gloves (e.g., nitrile), safety goggles with side shields or a face shield, lab coat. Use a NIOSH-approved respirator if dusts are generated. | To prevent skin/eye contact and inhalation of the potentially toxic powder.[5][7] |
| Handling | Handle in a well-ventilated area, preferably within a chemical fume hood. Avoid generating dust. Use non-sparking tools and take measures to prevent electrostatic discharge. | Minimizes inhalation exposure and ignition risk.[5][8] |
| Storage | Store in a tightly sealed container in a cool, dry, and well-ventilated place. Keep away from strong oxidizing agents, heat, and open flames. | Ensures stability and prevents hazardous reactions.[5][7] |
| First Aid Measures | Eyes: Immediately rinse with plenty of water for at least 15 minutes. Skin: Wash off immediately with soap and plenty of water. Inhalation: Move to fresh air. Ingestion: Clean mouth with water and drink plenty of water afterwards. Seek immediate medical attention in all cases of significant exposure. | Standard first aid for hazardous chemical exposure.[6][7] |
| Disposal | Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, and national regulations. | Prevents environmental contamination.[7] |
Conclusion
4-Amino-3-chloro-2,5,6-trifluoropyridine (CAS 2693-57-4) is a high-value, versatile intermediate for researchers in medicinal chemistry and agrochemical synthesis. Its densely functionalized structure, featuring both a nucleophilic amino group and an electrophilic, halogenated pyridine core, offers a multitude of pathways for constructing complex target molecules. Understanding its physicochemical properties, synthetic routes, and reactivity is key to leveraging its full potential. Strict adherence to safety protocols is essential when handling this and related compounds.
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